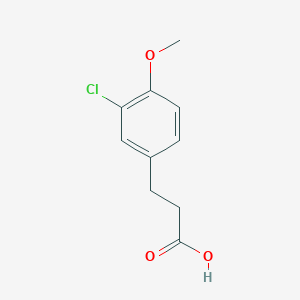

3-(3-Chloro-4-methoxyphenyl)propanoic acid

Description

Historical Context of Propanoic Acid Derivatives in Organic Synthesis

Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid first described in 1844 by Johann Gottlieb, who discovered it among the degradation products of sugar. weebly.com By 1847, French chemist Jean-Baptiste Dumas had identified it as a distinct compound. weebly.com Propanoic acid and its derivatives have since become important chemical intermediates and building blocks in organic synthesis. nih.gov Their utility spans various industries, from food preservation to the production of polymers, pesticides, and pharmaceuticals. wikipedia.org The versatility of the carboxylic acid group allows it to be converted into esters, amides, anhydrides, and other derivatives, making it a valuable scaffold for constructing more complex molecules. weebly.com

Significance of Substituted Phenylpropanoic Acids in Contemporary Chemical Research

Substituted phenylpropanoic acids are a focal point of modern chemical and medicinal research due to their potential as bioactive molecules. ontosight.ai The specific nature, position, and stereochemistry of the substituents on the phenyl ring play a crucial role in determining the compound's potency and selectivity for biological targets. nih.gov

Researchers have extensively investigated these compounds for a wide range of applications:

Pharmaceutical Development: They serve as key intermediates and structural motifs in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications. chemimpex.com Prominent members of nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen, belong to the related 2-arylpropanoic acid class. nih.gov

Metabolic Disease Research: Certain substituted phenylpropanoic acid derivatives have been identified as potent activators of human peroxisome proliferator-activated receptors (PPARs), making them candidate drugs for treating metabolic conditions like dyslipidemia, obesity, and diabetes. nih.gov

Diverse Biological Activities: The biological importance of phenylpropanoic acid and its derivatives is well-established, with studies suggesting their potential as therapeutic agents for cancer and Alzheimer's disease. researchgate.net The incorporation of halogen atoms, such as chlorine, is a common strategy in medicinal chemistry, with over 250 FDA-approved chlorine-containing drugs currently on the market. nih.gov

The phenylpropanoic acid scaffold provides a versatile platform for structural modifications, allowing chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.govresearchgate.net

Overview of Research Trajectories for 3-(3-Chloro-4-methoxyphenyl)propanoic Acid

This compound is a specific example of a substituted phenylpropanoic acid, possessing structural features that make it a compound of interest for scientific investigation.

The rationale for investigating this compound stems from its distinct molecular architecture. The compound combines three key structural elements: a propanoic acid chain, a phenyl ring, and two substituents—a chloro group and a methoxy (B1213986) group.

Propanoic Acid Moiety: The carboxylic acid group is a critical pharmacophore for many biological interactions and provides a reactive handle for further chemical synthesis. nih.gov

Chloro Substituent: The presence of a chlorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its potential as a drug candidate. nih.gov

Methoxy Substituent: The methoxy group is an electron-donating group that can influence the electronic environment of the phenyl ring, affecting its reactivity and interactions with biological targets. vulcanchem.com Phenyl rings containing methoxy groups are common in a wide range of bioactive molecules. chemimpex.comnih.gov

This unique combination of functional groups creates a specific electronic distribution that can lead to novel chemical reactivity and potential biological activities, justifying its classification as an active pharmaceutical ingredient and intermediate. vulcanchem.comendotherm-lsm.com

Academic inquiry into a compound like this compound typically follows a structured path to fully characterize its properties and potential applications. The objectives of such research generally include:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its derivatives. Comprehensive characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis to confirm its structure and purity.

Investigation of Chemical Reactivity: Exploring how the compound behaves in various chemical reactions to understand its potential as a building block for more complex molecules.

Biological Screening: Evaluating the compound's biological activity in various assays. Based on its structural similarity to other known bioactive molecules, it might be screened for anti-inflammatory, antimicrobial, or anticancer properties, among others.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to determine how specific structural features influence biological activity. This helps in optimizing the molecule to enhance potency and selectivity. nih.gov

The fundamental properties of this compound are well-documented, providing a foundation for further research.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.65 g/mol |

| CAS Number | 1857-56-3 |

| Appearance | White to off-white solid |

| Melting Point | 115-119 °C |

| Boiling Point | 346.5°C at 760 mmHg |

| Functional Groups | Carboxylic acid, Chloro, Methoxy |

| Solubility | Soluble in organic solvents |

Data sourced from multiple chemical suppliers and databases. vulcanchem.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYOFTZUJPQKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447265 | |

| Record name | 3-(3-chloro-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1857-56-3 | |

| Record name | 3-(3-chloro-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Chloro-4-methoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 3 3 Chloro 4 Methoxyphenyl Propanoic Acid

Reactivity of the Carboxylic Acid Functionality in Arylpropanoic Acids

Arylpropanoic acids, as a class of carboxylic acids, exhibit reactivity characteristic of the carboxyl functional group (-COOH). researchgate.net This group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. The interaction between these two groups results in chemical properties that are distinct from either alcohols or ketones. msu.edu The reactivity of the carboxylic acid is centered on the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton. ucalgary.ca

The primary reaction mechanism for carboxylic acid derivatives is nucleophilic acyl substitution. sketchy.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the leaving group to reform the carbonyl double bond. sketchy.comlibretexts.org The reactivity of carboxylic acid derivatives in these substitutions is influenced by the nature of the substituent attached to the acyl group; electron-withdrawing groups increase the electrophilicity of the carbonyl carbon and thus increase reactivity. ucalgary.ca

Esterification and Amidation Reactions

The carboxylic acid group of 3-(3-Chloro-4-methoxyphenyl)propanoic acid can readily undergo esterification and amidation, which are classic examples of nucleophilic acyl substitution. sketchy.com

Esterification is the reaction of the carboxylic acid with an alcohol to form an ester. This reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic alcohol. msu.edu The reaction is reversible and its equilibrium can be shifted toward the product ester by removing water as it is formed.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction is fundamental in the synthesis of a wide range of structurally diverse amides. researchgate.net Direct reaction of a carboxylic acid with an amine is possible but often requires high temperatures to drive off water. More commonly, the carboxylic acid is first "activated" by converting it into a more reactive derivative, such as an acid chloride or an acid anhydride (B1165640), which then reacts readily with the amine.

Below is a table summarizing common reagents used for these transformations.

| Reaction | Reagent(s) | Product Functional Group | Catalyst |

| Esterification | Alcohol (R'-OH) | Ester (-COOR') | Acid (e.g., H₂SO₄) |

| Amidation | Amine (R'-NH₂) | Amide (-CONHR') | Often requires activation |

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For many simple carboxylic acids, this process requires high temperatures. unl.edu The mechanism can vary, but it often involves the cleavage of the C-C bond between the carboxyl group and the rest of the molecule. researchgate.net

The decarboxylation of arylpropanoic acids can be facilitated by various catalysts, including metals like copper, palladium, and nickel, or through photoredox catalysis. unl.eduorganic-chemistry.org In photocatalytic systems, the reaction can proceed at room temperature. The process typically begins with the deprotonation of the carboxylic acid to form a carboxylate, which is then oxidized by a photocatalyst. This is followed by the release of a CO₂ molecule to form a radical intermediate, which can then be functionalized in various ways. unl.edu Theoretical studies on propanoic acid suggest that decarboxylation may begin with the cleavage of the O-H bond, followed by the scission of the C–CO₂ bond. researchgate.net

Reactivity of the Chlorophenyl Moiety

The aromatic ring of this compound is subject to reactions characteristic of substituted benzenes, primarily aromatic substitution reactions. The nature and outcome of these reactions are heavily influenced by the existing substituents: the chloro group, the methoxy (B1213986) group, and the propanoic acid side chain.

Nucleophilic Aromatic Substitution on Chlorinated Aryl Rings (Theoretical Considerations)

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-poor (electrophilic). masterorganicchemistry.comyoutube.com This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

For this compound, the theoretical feasibility of a direct SNAr reaction to replace the chlorine atom is low under standard conditions.

The ring is not activated by strong electron-withdrawing groups. The methoxy group is electron-donating, and the propanoic acid group is only weakly electron-withdrawing.

Neither of the existing substituents is in an ideal ortho or para position to stabilize a negative charge formed by nucleophilic attack at the carbon bearing the chlorine atom. libretexts.org

Therefore, displacing the chlorine atom via a classical addition-elimination SNAr mechanism would be energetically unfavorable. While other mechanisms like the benzyne (B1209423) (elimination-addition) pathway exist, they typically require extremely strong bases. chemistrysteps.com

Electrophilic Aromatic Substitution on the Methoxyphenyl Group

Electrophilic Aromatic Substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) are determined by the substituents already present on the ring.

The aromatic ring of this compound has three substituents, each exerting an electronic and directing effect.

| Substituent | Electronic Effect | Directing Effect |

| -OCH₃ (Methoxy) | Strongly Activating (Electron-Donating) | Ortho, Para |

| -Cl (Chloro) | Deactivating (Electron-Withdrawing) | Ortho, Para |

| -CH₂CH₂COOH (Propanoic acid) | Deactivating (Electron-Withdrawing) | Meta |

In electrophilic substitution, activating, electron-donating groups increase the reaction rate, while deactivating, electron-withdrawing groups decrease it. The regioselectivity is governed by the combined influence of these groups.

The methoxy group is a powerful activating group and directs incoming electrophiles to the positions ortho (C-5) and para (C-2) to itself.

The chloro group is deactivating but also directs ortho (C-2) and para (C-5).

The propanoic acid group is deactivating and directs meta (C-2 and C-6, though C-6 is on the other side of the chain).

The strongly activating methoxy group dominates the directing effects. Both the methoxy and chloro groups direct to the C-5 position. The C-2 position is sterically hindered and already substituted. Therefore, electrophilic substitution is most likely to occur at the C-5 position , which is ortho to the methoxy group and para to the chloro group. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org

Reaction Kinetics and Thermodynamic Considerations

The rates and equilibria of reactions involving this compound are governed by principles of kinetics and thermodynamics.

Reaction Kinetics: The rate of a chemical reaction is influenced by factors such as the reactivity of the species involved, temperature, and the presence of catalysts.

Esterification/Amidation: The rate of nucleophilic acyl substitution is affected by the electrophilicity of the carbonyl carbon and the nucleophilicity of the attacking species. Acid catalysts accelerate esterification by making the carbonyl carbon more electrophilic. msu.edusketchy.com Steric hindrance around the carboxylic acid group or the nucleophile can slow the reaction down. sketchy.com

Aromatic Substitution: The rate of electrophilic aromatic substitution is highly dependent on the substituents present. The strong activating effect of the methoxy group would lead to faster reaction rates compared to unsubstituted benzene (B151609), despite the presence of two deactivating groups. A kinetic study of related chlorophenyl compounds showed that electron-withdrawing substituents on the non-leaving group influence the rate constants of aminolysis reactions. nih.gov

Thermodynamic Considerations: Thermodynamics deals with the energy changes and equilibrium positions of reactions.

Esterification is a reversible process, and the position of the equilibrium is described by the equilibrium constant (Keq). The reaction can be driven to completion by manipulating reaction conditions based on Le Chatelier's principle, such as removing the water byproduct.

Thermodynamic studies on propionic acid in aqueous solutions have been conducted to determine properties like standard molar volumes and heat capacities over a range of temperatures and pressures. murdoch.edu.aursc.org The reactive extraction of propionic acid is often an exothermic process, as indicated by negative enthalpy values. imanagerpublications.com These data provide a basis for understanding the energetic properties of the propanoic acid moiety.

In aromatic substitution , the stability of the cationic intermediate (the sigma complex) is a key factor. The resonance stabilization provided by the methoxy group lowers the activation energy for the formation of the intermediate, favoring substitution at the ortho and para positions. wikipedia.org

Mechanistic Investigations of Key Transformations Involving this compound

The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For this compound, a comprehensive understanding of its reactivity is achieved through a combination of spectroscopic monitoring, isotopic labeling, and computational modeling. These techniques provide detailed insights into the pathways of its key transformations.

Spectroscopic techniques are invaluable for real-time monitoring of chemical reactions, allowing for the observation of the consumption of reactants and the formation of products. This is crucial for determining reaction kinetics and understanding mechanistic pathways. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly useful in this regard.

In transformations involving the carboxylic acid group of this compound, such as esterification or amidation, FTIR spectroscopy can be employed to monitor the reaction progress. The disappearance of the characteristic broad O-H stretch of the carboxylic acid and the C=O stretching band, and the simultaneous appearance of new ester or amide carbonyl stretching frequencies, provide a clear indication of the reaction's advancement. For instance, in the reaction of the closely related 3-chloro-4-hydroxyphenylacetic acid to form salts, the disappearance of the C=O peak at 1694 cm⁻¹ and the appearance of COO⁻ stretching peaks between 1545–1571 cm⁻¹ confirms the conversion. mdpi.com A similar approach can be used for reactions of this compound.

Table 1: Illustrative FTIR Frequency Shifts in a Hypothetical Esterification Reaction

| Functional Group | Reactant (Carboxylic Acid) Wavenumber (cm⁻¹) | Product (Ester) Wavenumber (cm⁻¹) |

| O-H Stretch | ~3000 (broad) | Absent |

| C=O Stretch | ~1700 | ~1735 |

| C-O Stretch | ~1210-1320 | ~1000-1300 (strong) |

NMR spectroscopy, particularly ¹H and ¹³C NMR, offers another powerful tool for monitoring reaction progress. Changes in the chemical shifts of protons and carbons adjacent to the reacting functional groups can be tracked over time to determine the rate of reaction and identify any intermediate species.

Isotopic labeling is a definitive method for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. By replacing an atom with its heavier, non-radioactive isotope (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O), the position of the labeled atom in the products can be determined, providing unambiguous evidence for a particular mechanistic pathway.

While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its potential reactions. For example, in an esterification reaction, labeling the oxygen of the alcohol with ¹⁸O can determine whether the reaction proceeds via an acyl-oxygen or alkyl-oxygen cleavage. If the ¹⁸O is incorporated into the ester product, it confirms an acyl-oxygen cleavage mechanism.

Table 2: Potential Isotopic Labeling Strategies for Mechanistic Elucidation

| Reaction Type | Isotope Used | Labeled Reactant | Information Gained |

| Esterification | ¹⁸O | Alcohol | Distinguishes between acyl-oxygen and alkyl-oxygen cleavage. |

| Decarboxylation | ¹³C | Carboxylic Acid | Confirms the origin of the carbon in the final product. |

| Halogenation | ³⁷Cl | Halogenating Agent | Tracks the addition of the specific halogen atom. |

The use of isotopes like deuterium (B1214612) (²H) can also help in understanding hydrogenation reactions or in determining whether a particular C-H bond is broken in the rate-determining step of a reaction through the kinetic isotope effect. numberanalytics.com

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for investigating reaction mechanisms. chemrxiv.orgresearchgate.net It allows for the theoretical modeling of reaction pathways, the calculation of activation energies, and the prediction of the structures of transition states and intermediates. chemrxiv.org

For this compound, computational modeling could be applied to a variety of transformations. For instance, in an electrophilic aromatic substitution reaction on the phenyl ring, DFT calculations could predict the most likely position of substitution by modeling the stability of the possible intermediates. The electron-donating methoxy group and the electron-withdrawing chloro group would have opposing effects, and computational models could quantify these to predict the regioselectivity of the reaction.

DFT can also be used to elucidate the mechanisms of more complex reactions. By mapping the potential energy surface of a reaction, the lowest energy pathway from reactants to products can be identified. This can help to distinguish between competing mechanisms, such as concerted versus stepwise pathways. researchgate.net For example, DFT calculations have been successfully used to study the mechanism of chlorination of other organic acids. researchgate.net

Table 3: Application of Computational Modeling to Reaction Mechanisms

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Electrophilic Aromatic Substitution | Regioselectivity, transition state energies. |

| Ab initio methods | Nucleophilic Acyl Substitution | Reaction pathway, activation barriers. |

| Molecular Dynamics (MD) | Solvent Effects | Influence of solvent on reaction rates and mechanism. |

The insights gained from computational modeling are highly complementary to experimental techniques like spectroscopic monitoring and isotopic labeling, providing a more complete picture of the reaction mechanism.

Analytical and Spectroscopic Characterization Methodologies for 3 3 Chloro 4 Methoxyphenyl Propanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid, providing powerful means for its separation and quantification. Both gas and liquid chromatography platforms are employed, each with specific advantages and considerations.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Carboxylic Acids

Gas chromatography is a powerful technique for separating volatile organic compounds. However, the direct analysis of carboxylic acids like this compound by GC is challenging. The presence of the carboxylic acid functional group leads to high polarity and low volatility, resulting in poor chromatographic performance, such as broad, tailing peaks and potential adsorption onto the GC column. To overcome these limitations, derivatization is generally required to convert the polar carboxylic acid into a more volatile, less polar, and thermally stable derivative.

When coupled with a mass spectrometer (MS), GC-MS provides not only retention time data for quantification but also mass spectra that offer definitive structural identification of the analyte and its derivatives.

Derivatization chemically modifies a functional group to enhance its suitability for a particular analytical method. For the GC analysis of carboxylic acids, the primary goal is to replace the active hydrogen of the carboxyl group to reduce polarity and increase volatility. The three most common strategies are alkylation, silylation, and acylation.

Alkylation (Esterification): This is the most popular alkylation method for carboxylic acids, involving the conversion of the acid into an ester, typically a methyl or ethyl ester. Esters are significantly more volatile and less polar than their parent carboxylic acids.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, so using a large excess of the alcohol can drive the equilibrium towards the ester product.

Using Diazoalkanes: Diazomethane (B1218177) (CH₂N₂) is a highly effective reagent that reacts rapidly and quantitatively with carboxylic acids to form methyl esters. This method is fast and produces high yields, but diazomethane is toxic and explosive, requiring careful handling.

Dimethylformamide (DMF) Dialkyl Acetals: These reagents, such as N,N-dimethylformamide dimethyl acetal, react quickly with carboxylic acids to form methyl esters without affecting hydroxyl groups that may be present in the molecule.

Silylation: This is the most widely used derivatization procedure for GC analysis. In this reaction, a silylating reagent replaces the active hydrogen of the carboxyl group with an alkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. The resulting silyl (B83357) esters are more volatile, less polar, and more thermally stable.

TMS Derivatives: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. The addition of a catalyst such as trimethylchlorosilane (TMCS) can increase the reaction rate, especially for sterically hindered acids.

t-BDMS Derivatives: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) produce t-BDMS derivatives. These are about 10,000 times more stable against hydrolysis than TMS derivatives, which is an advantage during sample preparation and analysis.

| Strategy | Reagent Class | Common Reagents | Derivative Formed | Key Advantages |

|---|---|---|---|---|

| Alkylation | Alcohols/Catalyst | Methanol/H₂SO₄ | Methyl Ester | Cost-effective, well-established method. |

| Diazoalkanes | Diazomethane (CH₂N₂) | Methyl Ester | Rapid, quantitative reaction at room temperature. | |

| Silylation | TMS Reagents | BSTFA, MSTFA (+/- TMCS) | Trimethylsilyl (TMS) Ester | Highly versatile, forms volatile and stable derivatives. |

| t-BDMS Reagents | MTBSTFA | tert-Butyldimethylsilyl (t-BDMS) Ester | Excellent stability against hydrolysis. |

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the separation and quantification of a wide range of compounds and is particularly well-suited for the analysis of arylpropanoic acids like this compound. Unlike GC, HPLC does not require the analyte to be volatile, allowing for the direct analysis of the carboxylic acid without derivatization.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention of this compound is controlled by adjusting the mobile phase composition and pH. Acidifying the mobile phase (e.g., with formic acid or phosphoric acid) suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the nonpolar stationary phase.

Coupling HPLC with mass spectrometry (LC-MS) provides a powerful analytical tool, combining the separation capabilities of HPLC with the high selectivity and sensitivity of MS for detection and structural confirmation.

Since this compound possesses a chiral center at the α-carbon of the propanoic acid moiety, it can exist as a pair of enantiomers. Chiral HPLC is essential for separating and quantifying these enantiomers to assess the enantiomeric purity of a sample. There are two main strategies for chiral separation by HPLC:

Direct Method (Chiral Stationary Phases - CSPs): This is the most popular approach, where the enantiomers are separated on a column containing a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for the resolution of arylpropanoic acid enantiomers. nih.govrsc.orgresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies and thus different retention times. Mobile phase composition and temperature can be optimized to improve resolution. nih.govrsc.org

Indirect Method (Chiral Derivatization): This method involves reacting the racemic acid with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govchiralpedia.com Diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). nih.govchiralpedia.com Common CDAs for carboxylic acids are chiral amines, such as (S)-(-)-α-methylbenzylamine. nih.gov While effective, this method requires an additional reaction step and the CDA must be of high enantiomeric purity to ensure accurate quantification. nih.gov

| Method | Principle | Common Approach | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct | Separation on a Chiral Stationary Phase (CSP). | Use of polysaccharide-based columns (e.g., Chiralpak AD-RH). rsc.org | No derivatization required; direct analysis of enantiomers. | CSPs can be expensive; method development can be complex. |

| Indirect | Derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers. | Reaction with a chiral amine (e.g., (S)-(-)-α-methylbenzylamine). nih.gov | Uses standard achiral HPLC columns; can be highly sensitive. | Requires an extra reaction step; CDA must be enantiomerically pure. nih.gov |

Although derivatization is not required for separation by HPLC, it can be employed to improve the sensitivity and ionization efficiency for detection by mass spectrometry, particularly when using electrospray ionization (ESI). The carboxyl group of this compound is typically analyzed in negative ion mode [M-H]⁻. Derivatization can be used to introduce a permanently charged group or a more easily ionizable moiety, allowing for detection in positive ion mode, which can sometimes provide better sensitivity and reduce matrix effects.

Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize carboxylic acids. nih.govunimi.it The reaction, often facilitated by a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), converts the carboxylic acid into a derivative that can be more sensitively detected by LC-MS/MS. nih.gov This approach is particularly useful for quantifying low concentrations of the acid in complex biological matrices.

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive structural confirmation and purity assessment of this compound.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorptions for the carboxylic acid group:

A very broad O–H stretching band, typically in the range of 3300-2500 cm⁻¹, resulting from hydrogen bonding. orgchemboulder.comlibretexts.org

A strong C=O (carbonyl) stretching band between 1760-1690 cm⁻¹. For dimeric carboxylic acids, this peak is commonly observed around 1710 cm⁻¹. orgchemboulder.comlibretexts.org

A C–O stretching band in the region of 1320-1210 cm⁻¹. orgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton environment. The acidic proton of the carboxyl group (–COOH) is highly deshielded and typically appears as a broad singlet far downfield, often around 12 ppm. openstax.orgdocbrown.info The protons of the ethyl chain (–CH₂–CH₂–) will show characteristic splitting patterns (triplets or multiplets), and the aromatic protons will appear in the typical aromatic region (around 7-8 ppm), with splitting patterns determined by their substitution on the benzene (B151609) ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint. When analyzed by MS, this compound (molecular weight: 214.65 g/mol ) will show a molecular ion peak ([M]⁺) or a protonated/deprotonated molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to its mass. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster, with a characteristic M+2 peak that is about one-third the intensity of the main peak. Common fragmentation pathways include the loss of the carboxyl group (–COOH) or cleavage of the propanoic acid side chain. docbrown.info

| Technique | Information Provided | Expected Observations for this compound |

|---|---|---|

| FT-IR | Functional Group Identification | Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (~1710 cm⁻¹), C-O stretch (1320-1210 cm⁻¹). orgchemboulder.comlibretexts.org |

| ¹H NMR | Proton Environment & Connectivity | -COOH proton (~12 ppm), signals for aromatic and aliphatic -CH₂- protons. openstax.orgdocbrown.info |

| ¹³C NMR | Carbon Skeleton | Carbonyl carbon (165-185 ppm), distinct signals for aromatic and aliphatic carbons. openstax.orgdocbrown.info |

| Mass Spectrometry | Molecular Weight & Fragmentation | Molecular ion peak with a characteristic M+2 isotopic pattern for chlorine. docbrown.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Substituted Phenylpropanoic Acids

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental insights into the molecular framework.

¹H NMR: In the ¹H NMR spectrum of this compound, specific signals are expected for the protons of the aromatic ring, the methoxy (B1213986) group, and the propanoic acid side chain. The aromatic protons will appear as a set of multiplets in the downfield region (typically 6.8-7.5 ppm) due to the electron-withdrawing and donating effects of the chloro and methoxy substituents. The methoxy group will present as a sharp singlet around 3.8 ppm. The two methylene (B1212753) groups (-CH₂-) of the propanoic acid chain will appear as distinct triplets around 2.6 ppm and 2.9 ppm, respectively, due to coupling with each other. The acidic proton of the carboxyl group is often broad and may appear far downfield (10-12 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. docbrown.info For this compound, distinct signals are expected for the carboxyl carbon (~179 ppm), the carbons of the aromatic ring (110-160 ppm), the methoxy carbon (~56 ppm), and the two methylene carbons of the side chain (~30-35 ppm). The specific chemical shifts of the aromatic carbons are influenced by the positions of the chloro and methoxy substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | 10.0 - 12.0 (broad s) | ~179 |

| Aromatic C-H | 6.8 - 7.3 (m) | 112 - 130 |

| Aromatic C-Cl | - | 120 - 125 |

| Aromatic C-OCH₃ | - | 150 - 155 |

| Aromatic C-CH₂ | - | 130 - 135 |

| Methoxy (OCH₃) | ~3.8 (s) | ~56 |

| Methylene (Ar-CH₂) | ~2.9 (t) | ~35 |

Note: Predicted values are based on typical chemical shifts for similar substituted phenylpropanoic acids. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show a correlation between the two methylene groups of the propanoic acid side chain, confirming their adjacent positions. It would also help in assigning the coupled protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). sdsu.edu This is a powerful tool for assigning each carbon signal to its attached proton(s). For instance, it would link the proton signal of the methoxy group to its carbon signal and the signals of the aromatic protons to their respective carbon atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. jcsp.org.pk The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The most prominent features would be a very broad absorption band for the O-H stretching of the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. libretexts.orglibretexts.org This broadening is due to hydrogen bonding. A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid will be observed around 1700 cm⁻¹. libretexts.orglibretexts.org Other significant peaks include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic side chain (around 2850-3000 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1600 and 1475 cm⁻¹), and C-O stretching for the ether and carboxylic acid groups (in the 1320-1000 cm⁻¹ region). The C-Cl stretch typically appears in the fingerprint region below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Alkane | C-H Stretch | 2975 - 2845 | Medium |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |

| Aromatic | C=C Stretch | ~1600, ~1475 | Medium |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Aryl Ether | C-O Stretch | 1275 - 1200 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The primary chromophore—the part of the molecule responsible for absorbing UV or visible light—in this compound is the substituted benzene ring. vscht.cz

The presence of the aromatic ring with its conjugated π-electron system leads to characteristic π → π* transitions. msu.edu An unsubstituted benzene ring typically shows absorptions around 254 nm. The presence of substituents on the ring alters the absorption maximum (λmax) and intensity. The methoxy group (-OCH₃) is an auxochrome that, when conjugated with the π-electron system, typically causes a shift to longer wavelengths (a bathochromic or red shift). vscht.cz The chloro group also acts as an auxochrome and can contribute to this shift. Therefore, the UV-Vis spectrum of this compound is expected to show a primary absorption band at a wavelength longer than 254 nm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information based on its fragmentation pattern. docbrown.info

For this compound (C₁₀H₁₁ClO₃), the molecular weight is 214.64 g/mol . In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 214. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 216 with about one-third the intensity of the [M]⁺ peak would also be clearly visible, which is a characteristic signature for a molecule containing one chlorine atom.

Common fragmentation pathways for phenylpropanoic acids involve cleavage of the side chain. nih.gov Expected fragments could result from the loss of the carboxyl group (-COOH, 45 Da) or the entire propanoic acid side chain. Alpha cleavage (between the two methylene carbons) is also common.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Possible Origin |

|---|---|---|

| 214/216 | [C₁₀H₁₁ClO₃]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 169/171 | [C₉H₁₀ClO]⁺ | Loss of -COOH (45 Da) |

| 157/159 | [C₈H₈ClO]⁺ | Loss of -CH₂COOH (59 Da) |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 0.001 Da). mdpi.com This precision allows for the unambiguous determination of a molecule's elemental composition from its measured mass. miamioh.edu For this compound, HRMS would confirm the molecular formula C₁₀H₁₁ClO₃ by matching the experimentally measured mass of the molecular ion to its calculated exact mass. This technique is also invaluable for confirming the elemental composition of fragment ions, which greatly aids in elucidating the fragmentation pathways and verifying the proposed structure. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be analyzed in the second mass analyzer.

Key fragmentation pathways for the protonated molecule of this compound would likely involve cleavages at the propanoic acid side chain and modifications to the substituted aromatic ring. Common fragmentation patterns for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group (COOH, 45 Da). libretexts.org

Furthermore, studies on related halogen-substituted 3-phenylpropenoates have shown a characteristic loss of the chlorine atom. nih.govnih.govmetabolomics.se This fragmentation often proceeds through the formation of a stable benzopyrylium intermediate. nih.govnih.govmetabolomics.se For this compound, the following fragmentation patterns can be postulated:

Loss of the propanoic acid side chain: Cleavage of the bond between the phenyl ring and the propanoic acid chain could lead to the formation of a chloromethoxybenzene radical cation.

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the parent ion is a common fragmentation for carboxylic acids.

Loss of Chlorine: The cleavage of the C-Cl bond would result in a significant fragment ion, and this process can be influenced by the position of the substituent on the phenyl ring. nih.govnih.gov

Cleavage of the methoxy group: Fragmentation could involve the loss of a methyl radical (CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy group.

The predicted fragmentation data is summarized in the interactive table below.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss (Da) | Postulated Fragment Structure/Identity |

| 215.05 | 197.04 | 18 | [M+H-H₂O]⁺ |

| 215.05 | 171.06 | 44 | [M+H-CO₂]⁺ |

| 215.05 | 179.07 | 36 | [M+H-HCl]⁺ |

| 215.05 | 170.06 | 45 | [M+H-COOH]⁺ |

| 215.05 | 141.07 | 74 | [M+H-C₃H₆O₂]⁺ (Loss of propanoic acid) |

| 215.05 | 155.04 | 60 | [M+H-CH₃-COOH]⁺ |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn allows for the determination of its empirical formula. For this compound, with the molecular formula C₁₀H₁₁ClO₃, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

The analysis is typically performed using a combustion method, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and hydrogen chloride) are collected and quantified. The amounts of these products are then used to calculate the percentage of each element in the original sample.

The theoretical elemental composition of this compound is as follows:

Carbon (C): 55.96%

Hydrogen (H): 5.17%

Chlorine (Cl): 16.52%

Oxygen (O): 22.36% (typically determined by difference)

Experimental results from elemental analysis are expected to be in close agreement with these theoretical values, generally within a margin of ±0.4%.

The following interactive data table presents the theoretical elemental composition and a set of representative experimental data that would be expected from the elemental analysis of a pure sample of this compound.

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical % | Experimental % (Sample 1) | Experimental % (Sample 2) |

| Carbon (C) | 55.96 | 55.92 | 56.01 |

| Hydrogen (H) | 5.17 | 5.21 | 5.15 |

| Chlorine (Cl) | 16.52 | 16.48 | 16.55 |

| Oxygen (O) | 22.36 | 22.39 | 22.29 |

Computational Chemistry and Theoretical Studies of 3 3 Chloro 4 Methoxyphenyl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing insights into its geometry, electronic structure, and spectroscopic properties. Among the various methods, Density Functional Theory (DFT) is widely used due to its balance of accuracy and computational efficiency.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ntnu.no It is based on the principle that the energy of a molecule can be determined from its electron density. ntnu.no By optimizing the molecular geometry, DFT calculations can predict stable conformations, bond lengths, and bond angles with high accuracy.

The electronic structure of the molecule is also elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates that the molecule is more reactive. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule.

Table 1: Predicted Geometrical Parameters for 3-(3-Chloro-4-methoxyphenyl)propanoic Acid using DFT (Note: These are typical values expected from a DFT calculation based on similar structures and are for illustrative purposes.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Cl | 1.74 | |

| C=O (carbonyl) | 1.23 | |

| C-O (carbonyl) | 1.35 | |

| C-O (methoxy) | 1.37 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| **Bond Angles (°) ** | ||

| C-C-Cl | 119.5 | |

| C-C-O (methoxy) | 120.5 | |

| O=C-O (carboxyl) | 123.0 |

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. DFT methods can accurately compute the parameters associated with various spectroscopic techniques.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the ¹H and ¹³C NMR chemical shifts. dergipark.org.trnih.gov These theoretical calculations help in the assignment of experimental spectra and can confirm the molecular structure. nih.gov The calculated chemical shifts are often compared with experimental data, showing good correlation. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. irjet.net Each calculated vibrational mode can be analyzed to determine the specific atoms and functional groups involved in the vibration (e.g., C=O stretch, C-H bend). dergipark.org.tr A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors, improving the agreement with experimental data. irjet.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax), which are crucial for understanding the electronic properties and color of a compound. researchgate.net Calculations can be performed in both the gas phase and in different solvents to see how the solvent environment affects the electronic transitions. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (Note: These are representative values expected from DFT calculations for a molecule with these functional groups.)

| Spectrum | Parameter | Predicted Value | Corresponding Functional Group |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ, ppm) | ~175 | Carboxylic Acid Carbon (C=O) |

| Chemical Shift (δ, ppm) | ~155 | Aromatic C-O | |

| Chemical Shift (δ, ppm) | ~120-130 | Aromatic C-Cl, C-H | |

| Chemical Shift (δ, ppm) | ~56 | Methoxy (B1213986) Carbon (-OCH₃) | |

| Chemical Shift (δ, ppm) | ~30-35 | Propanoic Chain (-CH₂-CH₂-) | |

| IR | Vibrational Frequency (cm⁻¹) | ~1700 | C=O stretch |

| Vibrational Frequency (cm⁻¹) | ~2500-3300 | O-H stretch (broad) | |

| Vibrational Frequency (cm⁻¹) | ~1250 | C-O stretch (methoxy) | |

| Vibrational Frequency (cm⁻¹) | ~750 | C-Cl stretch |

| UV-Vis | Absorption Max (λmax, nm) | ~280 | π → π* transition in the phenyl ring |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular conformations and interactions, offering insights that are complementary to the static picture provided by quantum chemical calculations.

The flexibility of this compound is primarily due to the rotation around the single bonds in the propanoic acid side chain. MD simulations can be used to explore the potential energy surface of the molecule and identify its most stable conformations (conformers). By simulating the molecule's movement over a period of time, one can observe the transitions between different rotational isomers and determine their relative energies and populations. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity. For flexible molecules, identifying the lowest energy conformers is a key step in understanding their behavior. csus.edu

MD simulations are particularly well-suited for studying how a molecule interacts with its environment, such as a solvent. For this compound, simulations in a solvent like water would reveal how water molecules form hydrogen bonds with the carboxylic acid group and interact with the polar methoxy and chloro groups. The simulations can quantify the extent of solvation and its effect on the molecule's conformation and dynamics. Understanding solvent effects is critical, as most chemical and biological processes occur in solution. Studies on similar molecules have shown that changing the solvent polarity can significantly influence molecular properties and vibrational frequencies. researchgate.net

In Silico Approaches to Molecular Design and Optimization

In silico methods use computational approaches to rationalize and guide the design and optimization of new molecules with desired properties, particularly in the context of drug discovery. mdpi.commedjrf.com These techniques can screen large libraries of virtual compounds, predict their biological activity and pharmacokinetic properties, and help prioritize candidates for synthesis and experimental testing. mdpi.comnih.gov

For this compound, in silico studies could be used to design derivatives with improved biological activity. For example, molecular docking simulations could be used to predict how the molecule and its analogs bind to the active site of a target protein. nih.gov The results of these simulations can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for binding affinity.

Based on this information, new derivatives can be designed by modifying the parent structure—for instance, by changing the substituents on the phenyl ring or altering the length of the propanoic acid chain. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized molecules, thereby accelerating the optimization process. nih.gov

Applications in Advanced Organic Synthesis and Future Research Directions for Arylpropanoic Acids

Role of Substituted Phenylpropanoic Acids in Advanced Organic Synthesis

Substituted phenylpropanoic acids, including 3-(3-Chloro-4-methoxyphenyl)propanoic acid, are valuable intermediates in the field of advanced organic synthesis. Their structural motifs are present in a wide array of biologically active molecules and complex organic structures.

The chemical structure of this compound, featuring a substituted phenyl ring and a propanoic acid side chain, makes it a versatile precursor for the synthesis of more complex molecular scaffolds. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, providing a handle for further molecular elaboration. The aromatic ring can undergo various electrophilic substitution reactions, allowing for the introduction of additional functionalities.

For instance, arylpropanoic acid derivatives serve as foundational building blocks for the synthesis of various heterocyclic compounds. Research has demonstrated the utility of similar propanoic acid precursors in constructing pyridazinone derivatives, which are recognized for their potential applications in medicinal chemistry. The reactivity of the propanoic acid moiety and the potential for substitution on the phenyl ring allow for the construction of diverse and complex molecular architectures.

The synthesis of various bioactive compounds often relies on the core structure of substituted phenylpropanoic acids. These precursors are integral to creating libraries of compounds for drug discovery and development, where slight modifications to the core structure can lead to significant changes in biological activity.

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry. Chiral ligands and auxiliaries are employed to control the stereochemical outcome of a reaction, leading to the desired enantiomer or diastereomer. While direct evidence for this compound as a ligand or chiral auxiliary is not extensively documented, the broader class of arylpropanoic acids and their derivatives have been explored in this context.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired stereochemistry is achieved, the auxiliary is removed. The structural features of arylpropanoic acids, particularly when possessing a chiral center, can be exploited for such purposes. For example, chiral oxazolidinones, popularized by David A. Evans, are widely used auxiliaries in asymmetric synthesis. wikipedia.org

Furthermore, chiral ligands play a crucial role in transition-metal-catalyzed asymmetric reactions. These ligands coordinate to the metal center and create a chiral environment that influences the stereochemical course of the reaction. While simple arylpropanoic acids themselves are not typical ligands, their derivatives, such as those incorporating phosphine (B1218219) or nitrogen-containing moieties, can be designed to act as effective chiral ligands for a variety of metal-catalyzed transformations. The design and synthesis of novel chiral ligands are an active area of research, and the arylpropanoic acid scaffold provides a versatile platform for such endeavors.

Emerging Research Areas and Interdisciplinary Connections

The field of organic synthesis is continually evolving, with a growing emphasis on sustainability and interdisciplinary collaboration. The synthesis and application of arylpropanoic acids are being influenced by these trends, leading to the exploration of greener synthetic methods and novel applications at the interface of chemistry and other scientific disciplines.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of arylpropanoic acids is an area of increasing importance, focusing on aspects such as solvent choice and the use of sustainable catalysts.

Traditional organic synthesis often relies on volatile and potentially toxic organic solvents. A key principle of green chemistry is the reduction or replacement of such solvents. Solvent-free reactions, where the reactants themselves act as the reaction medium, represent an ideal scenario. These reactions can lead to higher efficiency, easier product isolation, and reduced waste.

Where solvents are necessary, the focus is on utilizing "green solvents" which are less hazardous to human health and the environment. Water is an excellent green solvent, and efforts are being made to develop water-soluble catalytic systems for reactions that traditionally require organic media. Other green solvents include supercritical fluids like carbon dioxide, ionic liquids, and bio-derived solvents such as ethanol (B145695) and glycerol. researchgate.net The development of synthetic routes to arylpropanoic acids that utilize these greener alternatives is a key research objective.

Table 1: Examples of Green Solvents and Their Properties

| Solvent | Key Properties |

| Water | Non-toxic, non-flammable, readily available |

| Supercritical CO₂ | Non-toxic, non-flammable, easily removed |

| Ethanol | Renewable, biodegradable, low toxicity |

| Ionic Liquids | Low vapor pressure, tunable properties |

| Glycerol | Renewable, biodegradable, high boiling point |

Catalysis is a fundamental pillar of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and enable the use of more environmentally benign reaction pathways. Sustainable catalysis focuses on the use of catalysts that are non-toxic, derived from renewable resources, and can be easily recovered and reused.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a powerful tool in sustainable synthesis. Enzymes can exhibit high chemo-, regio-, and stereoselectivity under mild reaction conditions, often in aqueous media. For example, esterases have been engineered for the kinetic resolution of racemic 2-arylpropionic acid esters to produce enantiomerically pure acids. nih.govfrontiersin.org

Homogeneous and heterogeneous catalysis using earth-abundant and non-toxic metals is another important area. Palladium-catalyzed cross-coupling reactions are widely used in the synthesis of arylpropanoic acids. mdpi.com Research is ongoing to develop more sustainable catalytic systems that utilize less toxic metals or require lower catalyst loadings. The use of reusable catalysts, such as those immobilized on solid supports, is also a key strategy for improving the sustainability of these processes. scielo.br

Green Chemistry Principles in the Synthesis of Arylpropanoic Acids

Atom Economy and Waste Minimization in Propanoic Acid Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, with a strong emphasis on maximizing atom economy and minimizing waste. jocpr.com Atom economy is a measure of the efficiency of a chemical reaction, quantifying the proportion of reactant atoms that are incorporated into the desired product. jocpr.com In the context of arylpropanoic acid synthesis, this means designing routes that avoid the use of stoichiometric reagents and protecting groups, which generate significant waste. nih.gov

Historically, many syntheses, including those for commercial drugs like Ibuprofen (B1674241), had low atom economy. For example, the Boots synthesis of Ibuprofen, an arylpropanoic acid, initially had an atom economy of only 40%. A later, greener synthesis developed by BHC Company improved this to 77% by utilizing catalytic processes. scribd.com This highlights a key strategy: the use of catalytic reactions, such as catalytic hydrogenation or carbonylation, which are inherently more atom-economical as the catalyst is not consumed. jocpr.comnih.gov

Waste minimization strategies extend beyond atom economy to include the reduction or elimination of hazardous solvents and reagents. repec.org This involves exploring solvent-free reaction conditions, using safer solvents like water or supercritical fluids, and developing processes that allow for solvent recycling. nih.govresearchgate.net The use of azeotropes, for instance, can be an effective method for recycling and reducing the large volumes of solvents used in purification steps. nih.gov

Table 1: Key Principles for Green Synthesis of Arylpropanoic Acids

| Principle | Description | Application in Arylpropanoic Acid Synthesis |

|---|---|---|

| High Atom Economy | Maximize the incorporation of all materials used in the process into the final product. primescholars.com | Employing addition reactions (e.g., Diels-Alder, Michael additions) and catalytic reactions (e.g., hydrogenation, carbonylation) that incorporate most or all reactant atoms into the product structure. nih.govbuecher.de |

| Waste Minimization | Prevent waste generation rather than treating or cleaning it up after it has been created. repec.org | Designing synthetic routes with fewer steps, avoiding stoichiometric reagents, and using recyclable catalysts. nih.govscribd.com |

| Use of Catalysis | Catalytic reagents are superior to stoichiometric reagents. | Utilizing transition-metal catalysts (e.g., Palladium, Nickel, Rhodium) for cross-coupling and carbonylation reactions, which can be used in small amounts and often recycled. buecher.de |

| Safer Solvents & Auxiliaries | Minimize or avoid the use of auxiliary substances (e.g., solvents, separating agents). | Exploring reactions in aqueous media, ionic liquids, or under solvent-free conditions. Implementing techniques like azeotropic distillation for solvent recovery. nih.gov |

Machine Learning and Artificial Intelligence in Organic Synthesis Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing organic synthesis. researchgate.netresearchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic routes from scratch. researchgate.netyoutube.com For a target molecule like this compound, AI algorithms can perform retrosynthetic analysis, breaking down the structure into simpler, commercially available precursors and proposing a complete synthesis plan. youtube.com

AI models are particularly adept at recognizing complex patterns in data that may not be obvious to a human chemist. researchgate.net This allows for the prediction of various chemical properties, reaction yields, and enantioselectivity. researchgate.net For instance, a neural network could be trained on a database of known reactions for arylpropanoic acids to predict the success of a novel synthetic step or to optimize the catalyst structure for a desired stereochemical outcome. researchgate.net

The development of large chemical reaction databases and platforms has been crucial for the advancement of AI in chemistry. arizona.edu These resources provide the necessary training data for ML models. The ultimate goal is to create automated systems where an AI designs a synthetic route and a robotic platform executes the synthesis, accelerating the discovery and production of new molecules. youtube.comdntb.gov.ua

Multi-disciplinary Approaches in Chemical Research Involving Arylpropanoic Acids

This synergy allows for a powerful feedback loop: chemists can use AI predictions to guide their experiments, and the results of these experiments are then used to refine and improve the AI models. This approach not only accelerates the pace of research but also enables the exploration of more complex chemical space and the design of molecules with highly specific properties. The development of new arylpropanoic acids with potential biological activity, for example, can be significantly enhanced by using computational models to predict properties like binding affinity to a specific biological target, thereby focusing synthetic efforts on the most promising candidates.

Future Prospects for this compound Research

While much is known about arylpropanoic acids, significant opportunities for further research remain, particularly for specific compounds like this compound. Future work will likely focus on discovering more efficient and sustainable synthetic methods and developing more sophisticated analytical techniques.

Unexplored Synthetic Routes

Current synthetic methods for arylpropanoic acids often rely on established, multi-step procedures. researchgate.net However, there is considerable scope for developing novel and more efficient routes to this compound. Modern synthetic methodologies offer promising alternatives that could improve yield, reduce step count, and enhance sustainability.

One potential avenue is the use of palladium-catalyzed cross-coupling reactions. mdpi.com For example, a Heck or Suzuki coupling could be employed to form the carbon-carbon bond between the aromatic ring and the propanoic acid side chain. Another approach could involve the direct C-H activation of the 3-chloro-4-methoxytoluene (B1345679) precursor, followed by functionalization to introduce the propanoic acid moiety. This would be a highly atom-economical approach, as it avoids the need for pre-functionalized aromatic starting materials.

Table 2: Potential Unexplored Synthetic Routes

| Synthetic Strategy | Key Reaction | Starting Materials | Potential Advantages |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Heck or Suzuki Reaction | 1-Chloro-4-iodo-2-methoxybenzene and a propionate (B1217596) equivalent (e.g., methyl acrylate) | High efficiency, functional group tolerance, well-established methodology. mdpi.com |

| Direct C-H Activation/Functionalization | C-H arylation or carboxylation | 3-Chloro-4-methoxytoluene | High atom economy, reduced number of synthetic steps, avoids pre-functionalization. |

| Reductive Carboxylation of an Alkene | Hydrocarboxylation | 1-Chloro-2-methoxy-4-(prop-1-en-2-yl)benzene | Direct conversion of an alkene to a carboxylic acid, potentially catalytic. |

| Reformatsky-type Reaction | Reaction of an α-halo ester with a carbonyl | 3-Chloro-4-methoxybenzaldehyde and an α-bromoester | Classic C-C bond formation, reliable for generating β-hydroxy esters which can be further converted. |

Advanced Analytical Method Development

The characterization and quantification of this compound and its potential impurities or metabolites necessitate the development of advanced analytical methods. While standard techniques like NMR and mass spectrometry are routine, more sophisticated approaches could provide deeper insights.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for detecting and quantifying trace amounts of the compound in complex matrices. The development of specific chiral chromatography methods would be crucial if enantiomerically pure forms of related compounds were synthesized, as the biological activity of arylpropanoic acids is often stereospecific.

Furthermore, advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), can be employed for unambiguous structure elucidation of any new synthetic intermediates or byproducts. The development of quantitative NMR (qNMR) methods could also provide a highly accurate, non-destructive way to determine the purity of synthesized batches without the need for a specific reference standard of the analyte itself.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Chloro-4-methoxyphenyl)propanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

-

Friedel-Crafts Alkylation : React 3-chloro-4-methoxybenzene with acrylic acid derivatives under Lewis acid catalysis (e.g., AlCl₃) to introduce the propanoic acid chain.

-

Ester Hydrolysis : Synthesize the methyl ester intermediate (via esterification of the corresponding arylpropanoic acid) followed by alkaline hydrolysis to yield the free acid .

-

Optimization Strategies :

-

Temperature : Maintain 80–100°C for Friedel-Crafts reactions to balance reactivity and side-product formation.

-

Catalyst Loading : Use stoichiometric AlCl₃ (1:1 molar ratio) for maximum electrophilic activation.

-

Purification : Employ recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the pure compound.

- Data Table : Key Reaction Parameters

| Step | Reagents/Conditions | Yield Range | Purity Post-Purification |

|---|---|---|---|

| Friedel-Crafts | Acrylic acid, AlCl₃, 90°C, 12 h | 60–70% | ≥95% (HPLC) |

| Ester Hydrolysis | NaOH (aq.), reflux, 4 h | 85–90% | ≥98% (NMR) |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm), methoxy group (δ ~3.8 ppm), and propanoic acid chain (δ 2.6–3.2 ppm for CH₂, δ 12–13 ppm for COOH) .

-

¹³C NMR : Confirm carbonyl (δ ~175 ppm), aromatic carbons (δ 110–150 ppm), and methoxy (δ ~55 ppm).

-

Infrared Spectroscopy (IR) : Detect carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O (~1700 cm⁻¹), and C-Cl (~600–800 cm⁻¹).

-

Mass Spectrometry (MS) : ESI-MS in negative mode for molecular ion [M-H]⁻ at m/z 228.03 (C₁₀H₁₀ClO₃⁻).

| Technique | Key Peaks/Assignments |

|---|---|

| ¹H NMR (DMSO-d6) | δ 12.4 (COOH), δ 7.35 (d, J=8 Hz, Ar-H), δ 3.82 (s, OCH₃) |

| IR (KBr) | 1695 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O of OCH₃) |

Advanced Research Questions

Q. How does the substitution pattern (chloro and methoxy groups) influence the compound's reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Electronic Effects :

- The chloro group (electron-withdrawing) deactivates the aromatic ring, directing electrophilic substitution to the para position relative to itself.

- The methoxy group (electron-donating) activates the ring, favoring ortho/para substitution. Competitive directing effects require computational modeling (e.g., DFT) to predict dominant reaction sites .

- Experimental Validation :

- Perform bromination or nitration reactions under controlled conditions, followed by HPLC-MS to identify regioselectivity.

Q. What metabolic transformations are anticipated for this compound in biological systems, and which analytical methods track these metabolites?

- Methodological Answer :

-

Phase I Metabolism :

-

Dechlorination : Microbial or hepatic enzymes may reduce the chloro group to a hydroxyl, forming 3-(3-hydroxy-4-methoxyphenyl)propanoic acid.

-

Decarboxylation : Removal of the carboxylic acid group to yield 3-(3-chloro-4-methoxyphenyl)propane.

-

Phase II Metabolism :

-

Glucuronidation/Sulfation : Conjugation at the phenolic hydroxyl (if formed) detected via LC-MS/MS .

-

Analytical Workflow :

-

In Vitro Models : Incubate with liver microsomes or gut microbiota.

-

Detection : Use UPLC-QTOF-MS for high-resolution metabolite profiling.

- Data Table : Key Metabolites and MS Signatures

| Metabolite | [M-H]⁻ (m/z) | Fragmentation Pattern |

|---|---|---|

| Parent Compound | 228.03 | 183 (loss of COOH) |

| Dechlorinated Metabolite | 194.05 | 149, 121 |

| Glucuronidated Conjugate | 404.09 | 228, 113 |

Q. How can researchers resolve contradictory data regarding the compound's biological activity across different studies?

- Methodological Answer :

- Source of Contradictions : Variability in purity (e.g., residual solvents), assay conditions (cell line sensitivity), or metabolite interference.

- Resolution Strategies :

Standardize Purity : Use ≥98% pure compound (verified by HPLC) and confirm absence of endotoxins .

Control for Metabolism : Include inhibitors (e.g., 1-aminobenzotriazole for CYP450) in activity assays.

Dose-Response Curves : Compare EC₅₀ values across studies using normalized protocols (e.g., MTT assay in HepG2 cells).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.